![molecular formula C24H35N3O2 B5380700 1'-(cyclopropylcarbonyl)-N-(2,5-dimethylbenzyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5380700.png)
1'-(cyclopropylcarbonyl)-N-(2,5-dimethylbenzyl)-1,4'-bipiperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1'-(cyclopropylcarbonyl)-N-(2,5-dimethylbenzyl)-1,4'-bipiperidine-3-carboxamide, commonly known as CR845, is a kappa opioid receptor agonist that has gained significant attention in recent years due to its potential therapeutic applications. This compound has been shown to have analgesic, anti-inflammatory, and anti-pruritic effects, making it a promising candidate for the treatment of various medical conditions.
Mecanismo De Acción
CR845 exerts its effects through activation of the kappa opioid receptor. This receptor is primarily found in the central and peripheral nervous systems and is involved in the modulation of pain, inflammation, and stress responses. Activation of the kappa opioid receptor by CR845 leads to the inhibition of pain signaling pathways and the reduction of inflammation.
Biochemical and Physiological Effects:
In addition to its analgesic and anti-inflammatory effects, CR845 has been shown to have other biochemical and physiological effects. For example, it has been found to reduce itching in animal models of pruritus. Additionally, CR845 has been shown to have anti-depressant effects in animal models of depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CR845 in lab experiments is its specificity for the kappa opioid receptor. This allows for more targeted effects and reduces the risk of off-target effects. However, one limitation of using CR845 is its relatively short half-life, which may require frequent dosing in experiments.
Direcciones Futuras
There are several potential future directions for research on CR845. One area of interest is its potential as a treatment for chronic pain conditions, such as fibromyalgia. Additionally, CR845 may have potential as a treatment for pruritus associated with various medical conditions, such as chronic kidney disease. Further research is also needed to fully understand the mechanism of action of CR845 and its potential effects on other physiological systems.
Métodos De Síntesis
The synthesis of CR845 involves several steps, starting with the reaction of 1,4'-bipiperidine-3-carboxylic acid with cyclopropylcarbonyl chloride to form the cyclopropylcarbonyl derivative. This intermediate is then reacted with N-(2,5-dimethylbenzyl)amine to yield the final product, CR845.
Aplicaciones Científicas De Investigación
CR845 has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic effects in various animal models of pain, including inflammatory and neuropathic pain. Additionally, CR845 has been found to have anti-inflammatory effects in animal models of inflammation, such as carrageenan-induced paw edema.
Propiedades
IUPAC Name |
1-[1-(cyclopropanecarbonyl)piperidin-4-yl]-N-[(2,5-dimethylphenyl)methyl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N3O2/c1-17-5-6-18(2)21(14-17)15-25-23(28)20-4-3-11-27(16-20)22-9-12-26(13-10-22)24(29)19-7-8-19/h5-6,14,19-20,22H,3-4,7-13,15-16H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWRXCDNZCLAKIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CNC(=O)C2CCCN(C2)C3CCN(CC3)C(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.